molecular formula C9H8ClKO3 B1675962 MCPA-potassium CAS No. 5221-16-9

MCPA-potassium

Cat. No. B1675962
CAS RN: 5221-16-9
M. Wt: 238.71 g/mol
InChI Key: ORHJUFUQMQEFPQ-UHFFFAOYSA-M
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Description

MCPA-potassium is a derivative of MCPA . It is a post-emergence herbicide from the “Phenoxycarboxylic acid” group with specific systemic action . The IUPAC name for MCPA-potassium is potassium [(4-chloro-o-tolyl)oxy]acetate .


Synthesis Analysis

MCPA-potassium can be synthesized as part of a group of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion . The compounds obtained differ in terms of the substitution of the phenoxyethylammonium group in the ring .


Molecular Structure Analysis

The molecular formula of MCPA-potassium is C9H8ClKO3 . The average mass is 238.709 Da and the monoisotopic mass is 237.979904 Da .


Chemical Reactions Analysis

MCPA-potassium is an auxin type, selective herbicide with systemic activity, causing disruption of plant hormone responses . It is usually formulated and applied as a salt, an amine salt, or an ester .


Physical And Chemical Properties Analysis

MCPA-potassium is a solid, white fine powder . Its exact mass is 237.98 and its molecular weight is 238.710 .

Scientific Research Applications

  • Phytotoxicity Evaluation :

    • MCPA (4-chloro-2-methylphenoxyacetic acid) in its ionic liquid form, including potassium-sodium salt, was evaluated for phytotoxic effects on winter wheat. It showed slight injury symptoms but did not influence qualitative parameters or leave residues in winter wheat grain (Jakubiak, 2017).
  • Weed Control in Agriculture :

    • MCPA, including its potassium salt form, has been used in controlling barnyardgrass and other annual weeds in transplanted rice. It was found safe and effective in this context (De Datta, Lacsina, & Seaman, 1971).
  • Influence on Plant Physiology :

    • The potassium salt of MCPA was observed to have an impact on stomatal movements in plants, hindering stomatal opening and affecting potassium accumulation in guard cells (Pemadasa & Jeyaseelan, 1976).
  • Environmental Impact and Biodegradation :

    • Research on the degradation of MCPA in soil highlights the importance of microbial activity. MCPA degradation is enhanced in the presence of certain bacteria, which could have implications for environmental management and soil health (McGhee & Burns, 1995).
  • Herbicide Optimization :

    • MCPA (K-salt) has been studied for its interaction with various adjuvants to optimize its herbicidal activity. This research is crucial for agricultural practices, especially in areas with hard water (De Villiers, Smit, Lindeque, & Smit, 2000).
  • Molecular Studies :

    • Molecular studies have investigated MCPA's effects on sister chromatid exchanges in chick embryos, providing insights into the genetic and cellular impacts of this herbicide (Arias, 2006).

Safety And Hazards

MCPA-potassium is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

potassium;2-(4-chloro-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3.K/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHJUFUQMQEFPQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClKO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042312
Record name Potassium (4-chloro-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MCPA-potassium

CAS RN

5221-16-9
Record name MCPA-potassium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium (4-chloro-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-chloro-o-tolyloxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MCPA-POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L70519V3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A melt of 20 parts (0.1 mol) of MCPA (94.7%) is reacted with 100 ml of 1 molar methanolic potassium hydroxide solution (0.1 mol) at 130° C. with removal of methanol by distillation. After complete removal of methanol by distillation, 25.1 parts of MCPA-potassium are obtained, containing 73.3% of MCPA of m.p. 200-205° C., which corresponds to a yield of 100%.
[Compound]
Name
20
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0 (± 1) mol
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0.1 mol
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100 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

6.6 parts (0.1 mol) of powdered potassium hydroxide (85%) are introduced into a melt of 20 parts (0.1 mol) of MCPA (93.3%) with stirring and the mixture is kept at 130° C. for 30 minutes. After solidification, 26 parts of MCPA-potassium having an MCPA content of 71.8% are obtained, which corresponds to a yield of 100%. M.p.: 203° C.
Quantity
0.1 mol
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reactant
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[Compound]
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20
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
K Kirkland, JD Fryer - Weed Research, 1972 - Wiley Online Library
… (a) received nine treatments with MCPAsodium/potassium or MCPA-potassium, all at 3-3 kg/ha ae … Doses of MCPA-potassium, MCPB-sodium, dichlorprop-potassium, and mecoprop-…
Number of citations: 63 onlinelibrary.wiley.com
PY Caux, RA Kent, V Bergeron, GT Fan… - Critical reviews in …, 1995 - Taylor & Francis
… MCPA is primarily sold as a liquid herbicide (MCPA amine, estemine MCPA, and MCPA potassium); however, it is also available as an emulsifiable concentrate MCPA ester) and as a …
Number of citations: 33 www.tandfonline.com
TC Bréese, RH Hirst - … of spring oats with MCPA (potassium)., 1954 - cabdirect.org
In trials in 1954, applications of 4, 6, 12, 16 and 24 oz. ae of MCPA K salt in 12 gal. spray volume were made to spring oats at the following growth stages,(a) 0-3 leaves on main shoot,(b…
Number of citations: 0 www.cabdirect.org
J Hammerton - Weed Research, 1970 - cabdirect.org
… Abstract : Treatments involving combinations of 3 seed rates of barley, 2 levels of nitrogen and 7 rates of MCPA-potassium were compared in a single experiment conducted at the farm …
Number of citations: 9 www.cabdirect.org
B GREAT - … 2, 4-D (amine) and MCPA (potassium) applied to weed …, 1956 - cabdirect.org
2, 4-D (amine) at 0.25 and 0.75 lb/ac and MCPA (potassium) at 0.75 and 1.5 lb/ac were applied at low volume to weed-infested spring oats at 1-4 and 6 leaf stages in several expt. The …
Number of citations: 0 www.cabdirect.org
W MERSIE, C Parker - Weed Research, 1983 - Wiley Online Library
Teff (Eragrostis tef (Zucc.) Trotter) cv.DZ‐01‐ 354 was sprayed at one‐, three‐, four‐, five‐ and six‐leaf stages with 2.4‐D (amine salt) and MCPA (potassium salt) each at 0.75 and 1.5 …
Number of citations: 12 onlinelibrary.wiley.com
I Kwiecień, G Adamus… - Rapid Communications in …, 2012 - Wiley Online Library
… The 1 H NMR spectra of the oligomers obtained via the anionic ring-opening oligomerisation of β-butyrolactone initiated by the MCPA potassium salt (Scheme 1) and the 2,4-D …
SK De Datta - PANS Pest Articles & News Summaries, 1972 - Taylor & Francis
… These results indicate that if 3-5 cm of water cannot be maintained in the rice fields throughout the growing season, it is desirable to use MCPA potassium salt rather than 2,4-D …
Number of citations: 28 www.tandfonline.com
DW Robinson - Weed Research, 1961 - Wiley Online Library
… at Loughgall, raspberries appear to be tolerant of MCPA-potassium at 2-2 kg/ha applied in … , which occurred in the stoolbed experiment where MCPA-potassium was used at 4-5 kg/ha, …
Number of citations: 1 onlinelibrary.wiley.com
PNP Chow - Weed Research, 1977 - Wiley Online Library
… Apparently, in the mixture, MCPA potassium was more compatible with asulam than MCPA … /MCPA potassium was still noted. Consequently, the asulam + MCPA potassium mixture …
Number of citations: 4 onlinelibrary.wiley.com

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